molecular formula C8H9NO3 B2918060 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid CAS No. 24186-78-5

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid

Cat. No.: B2918060
CAS No.: 24186-78-5
M. Wt: 167.164
InChI Key: KEUKIIMPYLKESR-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a useful research compound. Its molecular formula is C8H9NO3 and its molecular weight is 167.164. The purity is usually 95%.
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Scientific Research Applications

Reactivity and Coordination Polymers

The reactivity of pyridine carboxylic acids, similar to 2,4-Dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid, with various metal salts under different conditions demonstrates their versatility in forming complex coordination polymers. For instance, the reaction of pyridine-2,4,6-tricarboxylic acid with Zn(II) salts can produce different products based on the presence or absence of pyridine, leading to the formation of coordination polymers or discrete metallomacrocycle structures (Ghosh, Savitha, & Bharadwaj, 2004). These results highlight the potential for designing metal-organic frameworks with specific properties through the careful selection of reaction conditions and components.

Metal-Organic Frameworks (MOFs)

The synthesis of metal-organic frameworks (MOFs) utilizing pyridine carboxylic acids showcases their application in creating novel materials. For example, coordination polymers of La(III) can form bunched infinite nanotubes under specific conditions, which then can be converted into open-framework structures with significant implications for material science and engineering (Ghosh & Bharadwaj, 2005). This demonstrates the utility of pyridine carboxylic acids in constructing complex and potentially functional structures.

Hydrogen Bonding and Supramolecular Structures

Pyridine carboxylic acids play a crucial role in forming supramolecular structures through hydrogen bonding. The study of acid−amide intermolecular hydrogen bonding reveals that molecules with a pyridone terminus can form dimerized structures through hydrogen bonding, which is critical for understanding molecular recognition and self-assembly processes (Wash, Maverick, Chiefari, & Lightner, 1997). This insight is essential for designing new materials and drugs through supramolecular chemistry.

Crystal Engineering and Morphology Control

Pyridine carboxylic acids are instrumental in crystal engineering, where their ability to form robust synthons leads to diverse solid-state structures. The competition between different hydrogen-bonding motifs in these acids enables the formation of polymorphs with varied architectures, influencing material properties and potential applications in catalysis, gas storage, and separation technologies (Grossel, Dwyer, Hursthouse, & Orton, 2006).

Properties

IUPAC Name

2,4-dimethyl-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-4-3-6(10)9-5(2)7(4)8(11)12/h3H,1-2H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEUKIIMPYLKESR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=C1C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24186-78-5
Record name 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
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